molecular formula C6H7N3O2 B021948 2-Amino-3-methyl-5-nitropyridine CAS No. 18344-51-9

2-Amino-3-methyl-5-nitropyridine

Cat. No. B021948
CAS RN: 18344-51-9
M. Wt: 153.14 g/mol
InChI Key: JLPYUDJJBGYXEZ-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-5-nitropyridine (2A3M5NP) is a nitropyridine derivative that has been used in a variety of scientific research applications. This chemical has been studied for its potential to be used as a ligand for metal-organic frameworks, as well as for its ability to interact with proteins and other biomolecules. Additionally, 2A3M5NP has been studied for its ability to act as a catalyst in various chemical reactions.

Scientific Research Applications

  • Design of Noncentrosymmetric Crystals

    A study by Fur et al. (1996) explored the design of noncentrosymmetric crystals based on 2-amino-5-nitropyridine and n-chloroacetic acid assemblies, indicating potential applications in biosensors and drug delivery (Fur et al., 1996).

  • Biotechnological Applications

    Tully et al. (2012) discussed the biotransformation of 2-amino-4-methyl-3-nitropyridine by Cunninghamella elegans, producing new compounds with potential applications in pharmaceutical and biotechnological industries (Tully et al., 2012).

  • Drug and Pharmaceutical Design

    Sivaprakash et al. (2019) provided insights into the molecular structure and energetics of 2-amino-3-methyl-5-nitropyridine, aiding in the design of new drugs and pharmaceuticals (Sivaprakash et al., 2019).

  • Non-Linear Optical Properties

    Pécaut et al. (1993) showed that 2-amino-5-nitropyridinium halides have herringbone motifs favorable for efficient quadratic non-linear optical properties (Pécaut et al., 1993).

  • Crystallography and Molecular Studies

    Wandas et al. (1997) and Bryndal et al. (2012) conducted studies on the crystal structures and molecular properties of nitropyridine derivatives, offering insights into their layered arrangements and stability (Wandas et al., 1997), (Bryndal et al., 2012).

  • Chemical Reactions and Transformations

    Studies by Rakhit et al. (1979) and Bakke et al. (2001) explored chemical reactions and transformations involving aminopyridines, demonstrating novel synthesis processes and regioselective substitutions (Rakhit et al., 1979), (Bakke et al., 2001).

  • Pharmaceutical and Medicinal Chemistry

    Various studies have indicated the potential of this compound derivatives in pharmaceuticals, anticoccidial agents, and tumor inhibition (Morisawa et al., 1977), (Temple et al., 1992).

  • Spectroscopic Investigations and Chemical Analyses

    Studies have focused on spectroscopic investigations, vibrational studies, and quantum chemical calculations to understand the properties and potential chemical reactivity of this compound and its derivatives (Balachandran et al., 2012), (Velraj et al., 2015).

Mechanism of Action

Target of Action

2-Amino-3-methyl-5-nitropyridine (2A3M5NP) is a nitrogen-based heterocyclic compound . Nitrogen-based heterocyclic compounds play an important role in biomedical research and drug designing due to their immense potential against tumor cells . Pyridine nucleus, which is prevalent in most of the natural products, is extremely important in the chemistry of biological systems . It plays a key role in catalyzing both biological and chemical systems .

Mode of Action

The mode of action of 2A3M5NP involves quantum chemical calculations on energy and molecular structure . The compound’s interaction with its targets and any resulting changes are investigated from natural bonding orbital (NBO) analysis . The intramolecular charge transfer and hyperconjugative interaction of the compound are also studied .

Biochemical Pathways

The compound’s electronic properties such as homo (highest occupied molecular orbital) and lumo (lowest unoccupied molecular orbital) energies are determined . The electron density distribution and chemical reactive sites of 2A3M5NP were analyzed from molecular electrostatic potential (MEP) analysis and frontier molecular orbital (FMO) analysis .

Pharmacokinetics

and its melting point is 256-260 °C, which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 2A3M5NP’s action involve the elimination of the amino group and reduction of the nitro group with the formation of 3-aminopyridine . This reaction is a result of the addition of hydrazine hydrate at the N-C 2 bond, followed by the elimination of ammonia and reduction of the nitro group to amino .

Safety and Hazards

2-Amino-3-methyl-5-nitropyridine is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPYUDJJBGYXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370314
Record name 2-Amino-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18344-51-9
Record name 2-Amino-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methyl-5-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What computational chemistry methods were used to study 2-Amino-3-methyl-5-nitropyridine in the research?

A1: The researchers utilized Density Functional Theory (DFT) calculations to investigate the properties of this compound []. DFT is a widely used computational chemistry method that helps predict molecular structures and properties by approximating the electronic structure of molecules.

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